molecular formula C7H7NS B6250632 5-methyl-6H-thieno[2,3-b]pyrrole CAS No. 1261151-47-6

5-methyl-6H-thieno[2,3-b]pyrrole

Cat. No.: B6250632
CAS No.: 1261151-47-6
M. Wt: 137.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-6H-thieno[2,3-b]pyrrole is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyrrole ringThe molecular formula of this compound is C7H7NS, and it has a molecular weight of 137.21 g/mol .

Mechanism of Action

Target of Action

A related compound, 6h-thieno[2,3-b]pyrrole-5-carboxylic acid, has been found in complex with mycobacterium tuberculosis malate synthase , suggesting potential targets could be enzymes in similar biochemical pathways.

Biochemical Pathways

Based on the known target of a related compound , it may be involved in the glyoxylate cycle and other related metabolic pathways in bacteria.

Result of Action

Given its potential role in inhibiting key enzymes in bacterial metabolic pathways , it may lead to the disruption of these pathways and subsequent bacterial growth inhibition.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-6H-thieno[2,3-b]pyrrole can be achieved through several methods. One common approach involves the Gewald reaction, which is a one-pot procedure that involves the condensation of ketones with active nitriles such as cyanoacetic esters and sulfur in the presence of an aliphatic amine like morpholine . Another method is the Thorpe-Ziegler cyclization, which involves the intramolecular addition of a deprotonated methylene group onto a cyano group, followed by a 1,3-H shift .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized versions of the Gewald reaction and Thorpe-Ziegler cyclization. These methods are scaled up to produce the compound in high yields and purity, suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

5-methyl-6H-thieno[2,3-b]pyrrole undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene and pyrrole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dimethylformamide (DMF) or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or pyrrole rings .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-methyl-6H-thieno[2,3-b]pyrrole include other thieno[2,3-b]pyrrole derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which can lead to unique chemical reactivity and biological activity. The presence of the methyl group at the 5-position of the thiophene ring can influence the compound’s electronic properties and its interactions with molecular targets .

Properties

CAS No.

1261151-47-6

Molecular Formula

C7H7NS

Molecular Weight

137.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.